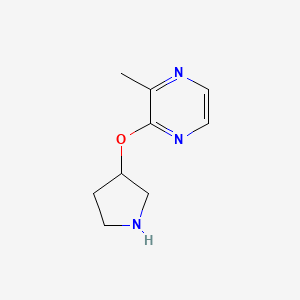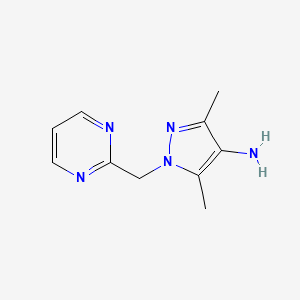![molecular formula C7H2BrF5N4 B13523374 6-Bromo-8-(1,1,2,2,2-pentafluoroethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine](/img/structure/B13523374.png)
6-Bromo-8-(1,1,2,2,2-pentafluoroethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-8-(1,1,2,2,2-pentafluoroethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine is a complex organic compound with the molecular formula C7H2BrF5N4 and a molecular weight of 317.0136 . This compound is notable for its unique structure, which includes a bromine atom, a pentafluoroethyl group, and a tetrazolo[1,5-a]pyridine ring system.
Méthodes De Préparation
The synthesis of 6-Bromo-8-(1,1,2,2,2-pentafluoroethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine typically involves multiple steps, starting with the preparation of the tetrazolo[1,5-a]pyridine core. This core is then functionalized with a bromine atom and a pentafluoroethyl group. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product. Industrial production methods may involve optimization of these conditions to ensure scalability and cost-effectiveness .
Analyse Des Réactions Chimiques
6-Bromo-8-(1,1,2,2,2-pentafluoroethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Addition Reactions: The pentafluoroethyl group can participate in addition reactions with other chemical species.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .
Applications De Recherche Scientifique
6-Bromo-8-(1,1,2,2,2-pentafluoroethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Utilized in material science for developing new materials with unique properties.
Mécanisme D'action
The mechanism of action of 6-Bromo-8-(1,1,2,2,2-pentafluoroethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. The bromine and pentafluoroethyl groups can interact with various biological molecules, potentially affecting their function. The tetrazolo[1,5-a]pyridine ring system may also play a role in the compound’s activity by interacting with specific pathways in biological systems .
Comparaison Avec Des Composés Similaires
6-Bromo-8-(1,1,2,2,2-pentafluoroethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine can be compared with other similar compounds, such as:
- 6-Bromo-8-(1,1,2,2,2-trifluoroethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine
- 6-Bromo-8-(1,1,2,2,2-difluoroethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine
These compounds share a similar core structure but differ in the number of fluorine atoms in the ethyl group. The presence of additional fluorine atoms in this compound may confer unique properties, such as increased stability or altered reactivity, making it distinct from its analogs .
Propriétés
Formule moléculaire |
C7H2BrF5N4 |
|---|---|
Poids moléculaire |
317.01 g/mol |
Nom IUPAC |
6-bromo-8-(1,1,2,2,2-pentafluoroethyl)tetrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H2BrF5N4/c8-3-1-4(6(9,10)7(11,12)13)5-14-15-16-17(5)2-3/h1-2H |
Clé InChI |
ZHAYSJMNOYOWEP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=NN=NN2C=C1Br)C(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Azaspiro[2.3]hexane-4-carboxylic acid](/img/structure/B13523310.png)
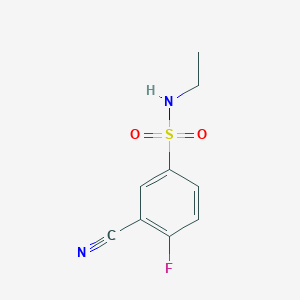
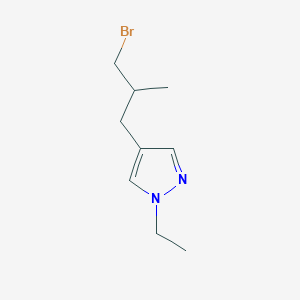

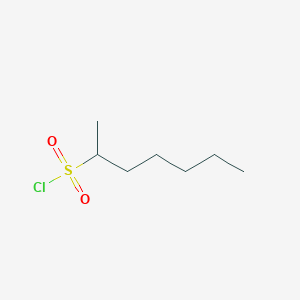
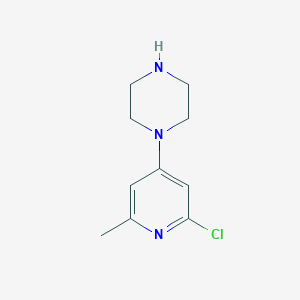
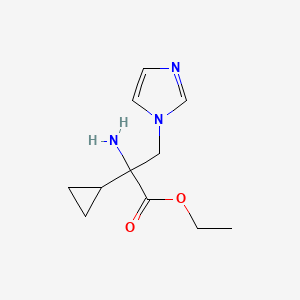

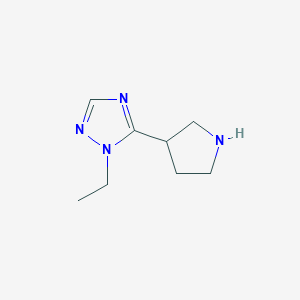

![N-(1-(Aminomethyl)cyclohexyl)-5-methylbenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B13523357.png)
